molecular formula C15H17N3O2 B14009700 (2E)-4-(Morpholin-4-yl)-2-(phenylimino)pyridin-1(2H)-ol CAS No. 75291-55-3

(2E)-4-(Morpholin-4-yl)-2-(phenylimino)pyridin-1(2H)-ol

Cat. No.: B14009700
CAS No.: 75291-55-3
M. Wt: 271.31 g/mol
InChI Key: KKPQANWNBOBDNU-UHFFFAOYSA-N
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Description

4-Morpholin-4-yl-1-oxo-n-phenyl-6h-pyridin-6-amine is a heterocyclic compound that features a morpholine ring, a pyridine ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholin-4-yl-1-oxo-n-phenyl-6h-pyridin-6-amine typically involves the formation of the pyridine ring followed by the introduction of the morpholine and phenyl groups. One common method involves the reaction of 6-chloronicotinic acid with morpholine under reflux conditions to form the morpholine-substituted pyridine. This intermediate is then reacted with phenyl isocyanate to introduce the phenyl group and form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Morpholin-4-yl-1-oxo-n-phenyl-6h-pyridin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the compound.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Morpholin-4-yl-1-oxo-n-phenyl-6h-pyridin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Morpholin-4-yl-1-oxo-n-phenyl-6h-pyridin-6-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Morpholin-4-yl-1,8-naphthalic anhydride: Shares the morpholine ring but has a different core structure.

    6-Morpholin-4-ylpyridin-3-amine: Similar pyridine and morpholine rings but lacks the phenyl group.

Uniqueness

4-Morpholin-4-yl-1-oxo-n-phenyl-6h-pyridin-6-amine is unique due to its combination of a morpholine ring, a pyridine ring, and a phenyl group

Properties

CAS No.

75291-55-3

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

1-hydroxy-4-morpholin-4-yl-N-phenylpyridin-2-imine

InChI

InChI=1S/C15H17N3O2/c19-18-7-6-14(17-8-10-20-11-9-17)12-15(18)16-13-4-2-1-3-5-13/h1-7,12,19H,8-11H2

InChI Key

KKPQANWNBOBDNU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=NC3=CC=CC=C3)N(C=C2)O

Origin of Product

United States

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